molecular formula C14H22O4 B3243601 Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate CAS No. 15839-52-8

Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate

Cat. No.: B3243601
CAS No.: 15839-52-8
M. Wt: 254.32 g/mol
InChI Key: JDVADZWHSSAAKA-UHFFFAOYSA-N
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Description

Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate is a specialized α-ketoester derivative designed for use in advanced chemical synthesis and drug discovery research. Its molecular structure, featuring both a keto and an ester functional group, makes it a valuable bifunctional building block for constructing complex molecules. This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly as a potential intermediate in the synthesis of carbazole-based structures . Carbazole scaffolds are recognized as important pharmacophores in compounds with a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties . Researchers can utilize this compound in multi-step synthetic routes, such as Fischer indolization reactions, to access structurally diverse heterocyclic systems that are prevalent in many bioactive molecules . The presence of the tert-butyl group can be leveraged to influence the stereoelectronics and metabolic stability of the final target molecules. This reagent is provided for research applications such as method development, library synthesis, and the exploration of new chemical entities in biological assays. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-(5-tert-butyl-2-oxocyclohexyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-5-18-13(17)12(16)10-8-9(14(2,3)4)6-7-11(10)15/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVADZWHSSAAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CC(CCC1=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexanone derivative with tert-butyl bromide, followed by esterification with ethyl oxalyl chloride. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the alkylation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name Key Structural Features Biological Activity/Application Synthesis Method (Key Steps) Reference ID
This compound Cyclohexyl core with tert-butyl and ketone groups Intermediate for kinase inhibitors Friedel-Crafts acylation, esterification
Ethyl 2-(5-cyclopropyl-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate (26) Indene ring with cyclopropyl substituent CB2 receptor ligand (antagonist/inverse agonist) Alkylation, esterification
Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate Thiophene ring with bromine substituent Pharmaceutical intermediate Direct esterification of thienylglyoxylic acid
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate Aniline derivative with methoxy group Intermediate for antidiabetic agents Condensation of ethyl oxalyl chloride with aniline
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride Pyridine ring with chlorine substituent Anticancer agent (IC₅₀: 0.09–0.65 μM) Microwave-assisted coupling

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Key Functional Groups
This compound 254.33 Low (hydrophobic core) Ketone, ester, tert-butyl
Ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate 263.11 Moderate Thiophene, bromine, ester
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate 237.24 High Aniline, methoxy, ester
Ethyl 2-(6-cyclopropyl-1-oxo-tetrahydronaphthalen-2-yl)-2-oxoacetate 286.34 Low Naphthalene, cyclopropyl, ester

Biological Activity

Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate, with a CAS number of 15839-52-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H22O3
  • Molecular Weight : 254.32 g/mol
  • Structure : The compound features a cyclohexyl ring substituted with a tert-butyl group and an ester functional group, contributing to its unique reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with tert-butyl cyclohexanone derivatives. The reaction conditions often include the use of base catalysts to facilitate the formation of the ester linkage.

1. Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, compounds that inhibit protein kinase activity have shown promise in modulating cellular processes such as proliferation and apoptosis, which are critical in cancer progression .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Interaction : The compound may act as a substrate for esterases, leading to the formation of active metabolites that can influence various biochemical pathways.
  • Protein Kinase Modulation : Given its structural characteristics, it may inhibit specific protein kinases involved in cell signaling pathways related to cancer and metabolic disorders .

Case Study 1: Anticancer Activity

A study investigated the effects of various compounds on cancer cell lines, revealing that certain derivatives exhibited IC50 values indicating potent anticancer activity. While specific data for this compound is not available, related compounds have shown promising results in inhibiting tumor growth through kinase inhibition mechanisms.

Case Study 2: Lipid Regulation

In another study focusing on lipid regulation, compounds structurally related to this compound were tested for their ability to lower lipid levels in hyperlipidemic rats. Results indicated significant reductions in triglycerides and cholesterol levels, suggesting potential therapeutic applications for managing dyslipidemia.

Summary Table of Biological Activities

Activity TypeObservationsReference
AnticancerInhibition of cell proliferation
HypolipidemicReduction in cholesterol and triglycerides
Enzyme InteractionPossible substrate for esterases

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a two-step process involving (1) condensation of cyclohexanone derivatives with ethyl glyoxylate using trifluoroacetic acid as a catalyst, followed by (2) oxidation/aromatization with HIO₃-DMSO. Key optimizations include maintaining a 1:10 molar ratio of glyoxylate to cyclohexanone (yield: ~65%) and using stoichiometric HIO₃-DMSO (yield: ~60%) . Alternative routes involve cyclohexane-1,3-dione and diethyl oxalate with sodium ethoxide in ethanol at 0–5°C, followed by hydrazine hydrate treatment for cyclization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., tert-butyl group at δ ~1.2 ppm) and carbonyl carbons (δ ~170–200 ppm).
  • IR Spectroscopy : Confirms ketone (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functionalities.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
    These techniques were used successfully for analogous compounds in structural confirmation .

Q. How does the tert-butyl group influence the compound’s stability under varying conditions?

  • Methodological Answer : The tert-butyl group enhances steric hindrance , improving stability under standard lab conditions (room temperature, inert atmosphere). However, the compound reacts with strong acids/bases due to electrophilic carbonyl groups. Stability tests should include pH-dependent degradation studies using HPLC to monitor byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon couplings.
  • Variable Temperature NMR : Mitigates signal broadening caused by conformational flexibility in the cyclohexyl ring.
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry, as demonstrated for tricyclic pyrazole derivatives .
    Discrepancies in carbonyl peak positions (e.g., IR vs. NMR) may arise from solvent effects or hydrogen bonding, requiring cross-validation .

Q. What strategies are effective for modifying the cyclohexyl ring to enhance bioactivity?

  • Methodological Answer :

  • Ring Functionalization : Introduce electron-withdrawing groups (e.g., halogens) at the 5-position to modulate electron density and binding affinity.
  • Heteroatom Incorporation : Replace the cyclohexyl oxygen with sulfur (e.g., thienyl analogs) to alter lipophilicity and metabolic stability.
  • Hybrid Scaffolds : Fuse the cyclohexyl ring with indazole or oxadiazole moieties, as seen in antimicrobial derivatives . Bioactivity screening should include enzyme inhibition assays (e.g., CB2 receptor binding) .

Q. How to analyze reaction mechanisms for key transformations in the compound’s synthesis?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., glyoxylate condensation vs. oxidation).
  • Isotopic Labeling : Use ¹⁸O-labeled HIO₃ to trace oxygen incorporation during aromatization.
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict transition states and regioselectivity, as applied to similar tricyclic systems .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Methodological Answer :

  • Purification : Column chromatography may be impractical at scale; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized trifluoroacetic acid) reduce waste.
  • Thermal Safety : Differential Scanning Calorimetry (DSC) assesses exothermic risks during oxidation steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate
Reactant of Route 2
Ethyl 2-(5-(tert-butyl)-2-oxocyclohexyl)-2-oxoacetate

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